An In-depth Technical Guide to Methyl 8-bromoquinoline-5-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 8-bromoquinoline-5-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and Its Strategic Importance
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational to a wide array of pharmaceuticals, including the renowned antimalarial drug quinine, the antibacterial fluoroquinolones like ciprofloxacin, and various anticancer agents.[2] The quinoline core's unique electronic properties and its ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[3]
Methyl 8-bromoquinoline-5-carboxylate (CAS No. 253787-45-0) emerges as a particularly valuable building block for chemical synthesis. It incorporates three key functional groups ripe for chemical elaboration: the quinoline nitrogen, which can be quaternized or influence the ring's reactivity; a methyl ester at the 5-position, which can be hydrolyzed or converted to an amide; and a bromine atom at the 8-position, a versatile handle for modern cross-coupling reactions. This guide provides a comprehensive overview of its properties, a logical synthesis pathway, and its potential applications, offering field-proven insights for its use in research and development.
Physicochemical and Structural Properties
Methyl 8-bromoquinoline-5-carboxylate is a solid at room temperature, typically supplied with a purity of 97%.[1] Its core structural and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 253787-45-0 | [4] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
| Melting Point | Not available in published literature | - |
| Solubility | Not available in published literature | - |
Structural Visualization
The structure of Methyl 8-bromoquinoline-5-carboxylate, with atom numbering for spectroscopic assignment, is presented below.
Caption: Chemical structure of Methyl 8-bromoquinoline-5-carboxylate.
Proposed Synthesis Pathway
Stage 1: Synthesis of 8-Bromoquinoline-5-carboxylic acid
The quinoline core can be efficiently constructed via a Skraup reaction, a classic method involving the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent.[5] In this case, 3-amino-4-bromobenzoic acid serves as the aniline precursor.[6]
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask, combine 3-amino-4-bromobenzoic acid, glycerol, and 3-nitrobenzenesulfonic acid sodium salt in 75% aqueous sulfuric acid.[6]
-
Reaction Execution: Heat the stirred mixture. The reaction is highly exothermic and should be controlled carefully. The glycerol dehydrates in situ to form acrolein, which undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution carefully with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.
-
Purification: Filter the crude solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 8-bromoquinoline-5-carboxylic acid.[7]
Stage 2: Esterification to Methyl 8-bromoquinoline-5-carboxylate
The conversion of the carboxylic acid to its methyl ester can be achieved through several standard methods. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is particularly effective as it proceeds under mild, neutral conditions.[8]
Caption: Workflow for the esterification of the precursor acid.
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve 8-bromoquinoline-5-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂). Add methanol and a catalytic amount of DMAP.
-
Reaction Execution: Cool the solution in an ice bath and add a solution of DCC in CH₂Cl₂. Allow the reaction to warm to room temperature and stir for several hours.[8]
-
Work-up and Isolation: The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. Wash the filtrate with dilute acid (e.g., 1M HCl) and saturated sodium bicarbonate solution to remove any unreacted starting material and catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 8-bromoquinoline-5-carboxylate.
Spectroscopic and Reactivity Profile
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not available in peer-reviewed literature, a reliable spectroscopic profile can be predicted based on the analysis of closely related structures.[2][9]
Predicted ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the five aromatic protons and the methyl ester protons.
-
δ ~9.0-9.2 ppm (dd): Proton at C2, deshielded by the adjacent nitrogen.
-
δ ~8.5-8.7 ppm (dd): Proton at C4, deshielded by the ester group's anisotropic effect and the ring nitrogen.
-
δ ~8.0-8.2 ppm (d): Proton at C6, influenced by the ester group.
-
δ ~7.8-8.0 ppm (d): Proton at C7, adjacent to the bromine atom.
-
δ ~7.5-7.7 ppm (dd): Proton at C3.
-
δ ~4.0 ppm (s, 3H): The three protons of the methyl ester group.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-170 ppm: Carbonyl carbon of the ester.
-
δ ~120-155 ppm: Aromatic carbons of the quinoline ring. The carbon bearing the bromine (C8) would be shifted upfield compared to an unsubstituted carbon.
-
δ ~53 ppm: Methyl carbon of the ester.
Predicted IR Spectroscopy (KBr Pellet):
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (methyl group).
-
~1720-1730 cm⁻¹: Strong C=O stretching of the ester.
-
~1580-1600 cm⁻¹: C=C and C=N stretching of the quinoline ring.
-
~1250-1300 cm⁻¹: C-O stretching of the ester.
-
~750-850 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending.
Chemical Reactivity and Synthetic Utility
The true value of Methyl 8-bromoquinoline-5-carboxylate lies in its versatility as a synthetic intermediate. The three key reactive sites allow for orthogonal chemical modifications.
-
The C-Br Bond at Position 8: This is the most synthetically useful handle. The 8-bromo position readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Heck Reaction: To form C-C bonds with alkenes. The proximity of the quinoline nitrogen can influence the reactivity at the 8-position, sometimes requiring specific ligand choices for optimal catalyst performance.[10]
-
-
The Methyl Ester at Position 5: This group offers further derivatization possibilities:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the parent carboxylic acid, which can be used for further coupling reactions or to modulate solubility.
-
Aminolysis: Direct reaction with amines, often under heated conditions or with catalysis, can form a diverse range of amides, a common functional group in bioactive molecules.
-
-
The Quinoline Ring: The basic nitrogen atom can be protonated or alkylated to form quaternary salts, which can alter the molecule's physical properties and biological activity.
Applications in Drug Discovery and Materials Science
As a trifunctional building block, Methyl 8-bromoquinoline-5-carboxylate is an ideal starting point for constructing libraries of complex molecules for high-throughput screening. Its derivatives have potential applications in several areas:
-
Medicinal Chemistry: The quinoline scaffold is a proven pharmacophore. By using the C-Br bond as an anchor for diversification via cross-coupling, researchers can rapidly synthesize analogues to probe structure-activity relationships (SAR) for targets in oncology, infectious diseases, and neurodegenerative disorders.[11]
-
Materials Science: Polyconjugated systems containing quinoline units are of interest for their electronic and photophysical properties. The Sonogashira coupling of the 8-bromo position can be used to create novel organic materials for applications in sensors or organic light-emitting diodes (OLEDs).
Safety and Handling
Methyl 8-bromoquinoline-5-carboxylate is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
-
Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[12][13]
Conclusion
Methyl 8-bromoquinoline-5-carboxylate is a high-value synthetic intermediate poised for significant application in modern chemical research. While detailed characterization data in the public domain is sparse, its synthesis can be reliably achieved through established methodologies. Its true strength lies in the strategic placement of three distinct functional groups, offering a platform for controlled, sequential chemical modifications. For researchers in drug discovery and materials science, this compound represents a versatile tool for the efficient construction of novel and complex molecular architectures.
References
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. (n.d.). BenchChem.
- Electronic Supporting Information for a relevant publication. (Details would be inserted if a specific paper was found).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). ACS Medicinal Chemistry Letters.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
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Esterification of Carboxylic Acids with DCC and DMAP. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules.
- Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). Molbank.
- CN112979630A - Trifluoromethyl alcohol as Rorγt modulator. (n.d.).
-
Simple Method for the Esterification of Carboxylic Acids. (1978). Angewandte Chemie International Edition. Retrieved February 19, 2026, from [Link]
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